molecular formula C20H13N5O3S B2956513 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1796970-03-0

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2956513
CAS No.: 1796970-03-0
M. Wt: 403.42
InChI Key: KXCBCQJYBDZYOO-UHFFFAOYSA-N
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Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a furan-substituted 1,2,4-oxadiazole moiety via a methylene bridge. Such hybrid systems are often explored for pharmacological applications, particularly in oncology, due to their ability to modulate enzyme activity or disrupt DNA/protein interactions .

Properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O3S/c26-20(13-7-8-15-16(10-13)25-29-24-15)21-14-5-2-1-4-12(14)11-18-22-19(23-28-18)17-6-3-9-27-17/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCBCQJYBDZYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : One common method of synthesis involves the condensation of 3-(furan-2-yl)-1,2,4-oxadiazole-5-methylamine with 2-(bromomethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide under anhydrous conditions. Typical reaction conditions may include the use of organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine, carried out under a nitrogen atmosphere to prevent moisture interference.

Industrial Production Methods: : On an industrial scale, the synthesis might involve continuous flow reactions to enhance yield and purity. Automated reactor systems are employed to carefully control the temperature and reaction time, ensuring scalability and consistency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The furanyl group in this compound is susceptible to oxidation, potentially yielding furanones under appropriate conditions.

  • Reduction: : The oxadiazole moiety can undergo reduction, resulting in the formation of amine derivatives.

  • Substitution: : Aromatic substitution reactions are feasible on the benzothiadiazole ring, allowing functionalization at various positions.

Common Reagents and Conditions: : Typical reagents for these transformations might include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or halogenated reagents for substitution reactions.

Major Products Formed from These Reactions

  • Oxidation can lead to the formation of furanones.

  • Reduction might produce amine derivatives of the oxadiazole.

  • Substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced properties.

Scientific Research Applications

The compound has gained attention across multiple fields due to its diverse chemical characteristics.

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules and in studying the reactivity of heterocyclic compounds.

  • Biology: : Explored for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Investigated for potential pharmacological applications, particularly in designing drugs targeting specific enzymes or receptors.

  • Industry: : Utilized in material sciences for developing new polymers and in the electronics industry for organic light-emitting diodes (OLEDs) due to its unique electronic properties.

Mechanism of Action

Molecular Targets and Pathways Involved: : The mechanism by which this compound exerts its effects is largely dependent on its structural components. The benzo[c][1,2,5]thiadiazole unit interacts with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and furan rings contribute to binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of benzothiadiazole-carboxamide derivatives with variations in substituents on the oxadiazole or adjacent aryl groups. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Molecular Weight Reported Activity (IC₅₀) Key Structural Differences
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (Target Compound) Furan-2-yl, benzothiadiazole ~423.4 g/mol Not reported Furan-oxadiazole linkage
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide 4-Methoxyphenoxy, benzothiadiazole ~435.4 g/mol Not reported Methoxyphenoxy instead of furan
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Phenylthiazole, thioamide ~367.5 g/mol 1.61 ± 1.92 µg/mL (HepG-2) Thiazole-thioamide scaffold; lacks oxadiazole
5-(4-Methyl-2-phenylthiazol-5-yl)-1,3,4-thiadiazole derivatives Thiadiazole, phenylthiazole ~300–350 g/mol Moderate anticancer activity Thiadiazole core instead of oxadiazole

Computational and Mechanistic Considerations

  • DFT Studies : The inclusion of exact exchange terms in density-functional calculations (e.g., Becke’s hybrid functionals ) could predict the redox behavior of the benzothiadiazole core, critical for DNA intercalation or kinase inhibition.
  • Docking Studies : Analogous compounds (e.g., 9c ) show distinct binding poses in active sites, suggesting that the furan-oxadiazole moiety in the target compound may engage in H-bonding or van der Waals interactions with biological targets.

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has drawn significant attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising multiple heterocyclic moieties:

  • Furan ring : Known for its reactivity and biological activity.
  • Oxadiazole ring : Often associated with anticancer properties.
  • Thiadiazole moiety : Implicated in various pharmacological activities.

This combination of structures suggests a multifaceted mechanism of action that may contribute to its biological effects.

The biological activity of this compound is thought to involve several pathways:

  • Enzyme Inhibition : The oxadiazole and thiadiazole rings may inhibit specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
  • Cell Cycle Modulation : The compound may affect cell cycle progression in cancer cells, leading to apoptosis. Studies have shown that derivatives containing similar structures can induce cell cycle arrest .
  • Antioxidant Activity : The furan moiety is known to exhibit antioxidant properties, which could provide protective effects against oxidative stress in cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity Tests : Compounds with oxadiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, one study reported IC50 values ranging from 10 to 30 µM for oxadiazole derivatives against human glioblastoma and melanoma cells .

Antimicrobial Activity

Research indicates that derivatives containing furan and oxadiazole rings possess antimicrobial properties. These compounds have been tested against various bacteria and fungi, showing promising results in inhibiting their growth .

Case Studies

  • Study on Oxadiazole Derivatives : A study published in Molecules explored the synthesis of oxadiazole derivatives and their biological activities. The findings indicated that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity .
  • Thiadiazole Compounds : Research focusing on thiadiazole compounds revealed their effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Data Table: Biological Activity Summary

Activity TypeCompound StructureObserved EffectReference
AnticancerOxadiazole derivativesCytotoxicity against glioblastoma cells
AntimicrobialFuran-containing compoundsInhibition of bacterial growth
Enzyme InhibitionThiadiazole-based compoundsInhibition of HDACs

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, beginning with oxadiazole ring formation via cyclocondensation of nitrile derivatives with hydroxylamine in ethanol (60–80°C, 4–6 hours) . Subsequent coupling with the benzothiadiazole moiety uses carbodiimide agents in anhydrous DMF at 0°C–RT . Optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction time (minutes vs. hours) while maintaining >75% yield .
  • Anhydrous solvents and molecular sieves to minimize side reactions .
  • Gradient silica gel chromatography (ethyl acetate/hexane 3:7 → 1:1) to isolate isomers .

Q. Which analytical techniques are critical for structural confirmation?

Key methods include:

  • ¹H/¹³C NMR in DMSO-d₆: Aromatic protons (δ 7.2–8.5 ppm) and oxadiazole methylene groups (δ 4.3–4.7 ppm) .
  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ within 3 ppm error .
  • FT-IR : C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches .
  • 2D NMR (HSQC, HMBC) to resolve ambiguous signals .

Advanced Research Questions

Q. How should dose-response experiments be designed to evaluate anticancer activity?

Use a tiered approach:

  • Primary screening : 72-hour MTT assays (1–100 μM) in 3 cancer lines (e.g., MCF-7, A549) .
  • Secondary validation : ATP-based viability tests and Annexin V/PI apoptosis assays at IC₅₀ .
  • 3D tumor spheroids : Daily imaging over 7 days to assess penetration .
  • Serum stability : Incubate in 10% FBS for 24h to rule out protein binding artifacts .

Q. What computational strategies predict kinase binding affinity?

Combine:

  • Molecular docking (AutoDock Vina) into EGFR (PDB 1M17) and VEGFR-2 (PDB 3VHE) .
  • MD simulations (AMBER ff14SB) : 100 ns trajectories to evaluate binding stability .
  • MM/GBSA : Calculate binding free energies from 500 MD snapshots . Validate with in vitro kinase inhibition assays (ATP-Glo detection) .

Q. How to conduct systematic SAR studies for derivatives?

Modular SAR matrix:

  • Furan substituents : Methyl, nitro, or bromo at position 3 .
  • Benzothiadiazole modifications : Electron-withdrawing (Cl, CF₃) or donating (OCH₃) groups .
  • Oxadiazole replacement : 1,2,3-Triazole via click chemistry . Test derivatives in high-throughput cytotoxicity screens (384-well format, Z’-factor >0.6) . For potent candidates (IC₅₀ <10 μM), determine LogP via HPLC (C18 column, 65% MeOH) .

Q. How to resolve contradictions between in vitro activity and computational predictions?

Address discrepancies by:

  • Purity verification : HPLC-MS (gradient: 5–95% ACN in 15 min) to ensure >95% purity .
  • CETSA : Thermal shift assays (37–65°C) to confirm target engagement .
  • SPR : Measure KD values (<10 μM) with immobilized targets .
  • Fluorescent probes : BODIPY-conjugated analogs for confocal imaging of localization .

Key Methodological Notes

  • Synthesis : Prioritize microwave-assisted and anhydrous conditions for yield improvement .
  • Characterization : Use orthogonal techniques (NMR, HRMS, FT-IR) for unambiguous confirmation .
  • Biological Assays : Combine 2D/3D models and mechanistic studies to validate activity .
  • Computational Modeling : Integrate docking, MD, and free-energy calculations for robust predictions .

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